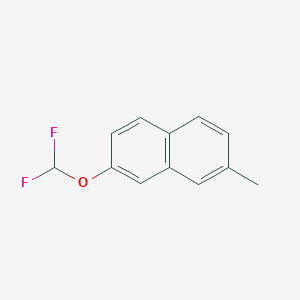

2-(Difluoromethoxy)-7-methylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

2-(difluoromethoxy)-7-methylnaphthalene |

InChI |

InChI=1S/C12H10F2O/c1-8-2-3-9-4-5-11(15-12(13)14)7-10(9)6-8/h2-7,12H,1H3 |

InChI Key |

OLHQAFGRHUUGLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)OC(F)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Chemistry of 2 Difluoromethoxy 7 Methylnaphthalene Analogues

Electrophilic Aromatic Substitution Reactivity Patterns

Electrophilic aromatic substitution (EAS) on naphthalene (B1677914) preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed during α-attack is better stabilized by resonance, preserving one of the benzene (B151609) rings in a fully aromatic state. libretexts.orgwordpress.com

In 2-(Difluoromethoxy)-7-methylnaphthalene, the two rings have different electronic densities.

Ring A (C1-C4, C9-C10): This ring contains the deactivating 2-(difluoromethoxy) group. Electron-withdrawing groups decrease the rate of electrophilic substitution.

Ring B (C5-C8, C9-C10): This ring bears the activating 7-methyl group. Electron-donating groups increase the rate of electrophilic substitution.

Therefore, electrophilic attack is most likely to occur on the more activated Ring B. The 7-methyl group is an ortho, para-director. On the naphthalene ring system, this directs incoming electrophiles to the C6 and C8 positions. The C8 position is an α-position and is generally favored.

Predicted Reactivity Order for EAS:

C8: Activated by the 7-methyl group (ortho), and is an intrinsically more reactive α-position.

C6: Activated by the 7-methyl group (para), but is a less reactive β-position.

C1: Directed by the 2-difluoromethoxy group (ortho), is an α-position, but is on the deactivated ring.

C5: A remote α-position, less influenced by the substituents but on the activated ring.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Favorable Positions for Attack |

|---|---|---|---|---|

| -CH₃ | C7 | Activating (Electron-Donating) | ortho, para | C6, C8 |

| -OCF₂H | C2 | Deactivating (Electron-Withdrawing) | ortho, para | C1, C3 |

Transformations Involving the Difluoromethoxy Moiety

The difluoromethoxy (OCF2H) group is generally stable, but can undergo specific transformations. Unlike a simple methoxy (B1213986) group, the C-F bonds make it robust. However, the Ar-CF2H moiety can be deprotonated using a strong base in combination with a Lewis acid, transforming it into a nucleophilic Ar-CF2- synthon. acs.org This allows for the formation of new carbon-carbon bonds at the difluoromethylene position, opening pathways to benzylic Ar-CF2-R linkages. acs.org

Recent methodologies have also focused on the synthesis of aromatic compounds containing the CF2OCH3 group through the fluorodesulfurization of thionoesters, using reagents like DAST (diethylaminosulfur trifluoride) in the presence of a tin chloride catalyst. nbuv.gov.uaresearchgate.net This indicates that the difluoromethoxy group can be synthesized under relatively mild conditions, suggesting its stability to various reagents.

Chemical Modifications of the Methyl Substituent (e.g., Bromination of Methyl Group)

The methyl group at the C7 position is susceptible to free-radical reactions, most notably halogenation. Photobromination of methylnaphthalenes using molecular bromine (Br2) under UV light or with a radical initiator like AIBN leads almost exclusively to side-chain substitution, yielding bromomethyl and dibromomethyl derivatives with less than 5% of bromine substituting on the naphthalene ring. acs.org

The reaction proceeds via a free-radical chain mechanism. The presence of other groups on the naphthalene ring can influence the rate of bromination. For instance, in dimethylnaphthalenes, the presence of a bromomethyl group slows the rate of subsequent bromination on another methyl group. acs.org For this compound, the electron-withdrawing difluoromethoxy group would likely have a modest influence on the radical bromination at the distant C7-methyl position.

Table 2: Representative Conditions for Side-Chain Bromination of Methylnaphthalenes

| Starting Material | Reagents & Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Methylnaphthalenes | Br₂, UV light | Bromomethyl- and Dibromomethylnaphthalenes | acs.org |

| Polymethylnaphthalenes | N-Bromosuccinimide (NBS) | Bromomethyl and Dibromomethyl derivatives | acs.org |

Coupling Reactions and Synthesis of Advanced Scaffolds

Naphthalene derivatives are valuable building blocks for constructing more complex molecular architectures, often employed in materials science and medicinal chemistry. chemistryviews.orgekb.egijpsjournal.com Halogenated derivatives of this compound, produced either by electrophilic aromatic substitution or by side-chain bromination, are ideal precursors for various cross-coupling reactions.

For example, a brominated naphthalene derivative can participate in palladium-catalyzed reactions like the Suzuki or Heck couplings. A Suzuki coupling with a boronic acid would form a new C-C bond at the site of bromination, allowing for the introduction of other aryl or alkyl groups. nih.gov Similarly, a Heck reaction could introduce a vinyl group. Such dearomative difunctionalization of naphthalenes via tandem Heck/Suzuki coupling has been reported to create valuable three-dimensional spirocyclic compounds. nih.govnih.gov These strategies allow for the elaboration of the this compound core into more advanced and functionally diverse scaffolds. rsc.org

Radical Chemistry and Mechanistic Aspects of Compound Reactivity (e.g., Stabilization of Radicals)

The radical chemistry of this compound analogues is centered on two key areas: the benzylic radical at the 7-methyl position and radicals involving the difluoromethoxy group.

Benzylic Radical Stabilization: The formation of a radical at the methyl group (a benzylic radical) is a key step in reactions like photobromination. This radical is stabilized by resonance, as the unpaired electron can be delocalized over the entire naphthalene ring system. masterorganicchemistry.com This delocalization significantly lowers the energy of the radical intermediate, facilitating its formation.

Difluoromethyl Radical Chemistry: The difluoromethyl group (CF2H) itself can be involved in radical reactions. The CF2H radical is more nucleophilic than the trifluoromethyl (CF3) radical due to the lesser electron-withdrawing effect. rsc.org While direct radical formation from the Ar-OCF2H group is not common, related radical difluoromethoxylation of arenes has been achieved using specialized reagents under photocatalytic conditions. chemistryviews.orgrsc.orgnih.gov These reactions proceed through the generation of an OCF2H radical, which then adds to an aromatic ring. nih.gov The stability of radicals is influenced by adjacent electron-withdrawing or electron-donating groups. youtube.com The electron-withdrawing nature of the difluoromethoxy group could potentially stabilize a radical formed at an adjacent position on the naphthalene ring. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-(Difluoromethoxy)-7-methylnaphthalene. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides unambiguous information about the chemical environment, connectivity, and spatial relationships of protons, carbons, and fluorine atoms within the molecule.

The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton. The aromatic region of the spectrum is characteristic of a 2,7-disubstituted naphthalene (B1677914) system. Protons on the naphthalene core typically resonate between δ 7.0 and 8.0 ppm. mdpi.com The methyl group (–CH₃) protons are expected to appear as a sharp singlet at approximately δ 2.52 ppm. mdpi.com A key feature of the spectrum is the signal corresponding to the difluoromethoxy proton (–OCHF₂). This proton is coupled to two equivalent fluorine atoms, resulting in a characteristic triplet signal.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthalene-H | 7.0 - 8.0 | Multiplet | - |

| -OCHF₂ | 6.5 - 7.0 | Triplet (t) | JH-F ≈ 74 Hz |

| -CH₃ | ~2.52 | Singlet (s) | - |

Note: Predicted values are based on the analysis of similar structures and fundamental principles of NMR spectroscopy.

The ¹³C NMR spectrum provides a complete count of the carbon atoms in the molecule and offers insight into their chemical environment. The spectrum for this compound will display twelve distinct signals, corresponding to the ten carbons of the naphthalene skeleton, the methyl carbon, and the difluoromethoxy carbon. mdpi.comnih.gov The aromatic carbons typically appear in the δ 110-140 ppm range. chemicalbook.com The methyl carbon (–CH₃) is expected at the upfield end of the spectrum, around δ 21-22 ppm. The most diagnostic signal is that of the difluoromethoxy carbon (–OCHF₂), which will be split into a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| Naphthalene C (quaternary) | 130 - 140 | Singlet |

| Naphthalene CH | 110 - 130 | Singlet |

| -OCHF₂ | 115 - 120 | Triplet (t) |

| -CH₃ | 21 - 22 | Singlet |

Note: Predicted values are based on the analysis of similar structures and fundamental principles of NMR spectroscopy.

¹⁹F NMR spectroscopy is an essential technique for characterizing fluorinated organic compounds. worktribe.com For this compound, this method specifically probes the environment of the fluorine atoms. The two fluorine atoms of the difluoromethoxy group are chemically equivalent and will therefore produce a single signal in the ¹⁹F NMR spectrum. This signal will appear as a doublet due to coupling with the single adjacent proton (²JF-H). The chemical shift is typically referenced against an internal standard like hexafluorobenzene (B1203771) (δ -164.9 ppm). rsc.orgcolorado.edu

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCHF₂ | -80 to -100 (vs CFCl₃) | Doublet (d) | JF-H ≈ 74 Hz |

Note: Predicted chemical shift is an estimate. The coupling constant is determined from the corresponding ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns upon ionization. For this compound (Molecular Formula: C₁₂H₁₀F₂O), the molecular weight is 208.20 g/mol . bldpharm.com The high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its exact mass. The fragmentation pattern is expected to involve the cleavage of the difluoromethoxy group, leading to characteristic daughter ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Description |

| ~208 | [C₁₂H₁₀F₂O]⁺ | Molecular Ion (M⁺) |

| ~141 | [C₁₁H₉]⁺ | Loss of ·OCHF₂ group |

| ~142 | [C₁₁H₁₀]⁺ | Ion corresponding to 2-methylnaphthalene (B46627) nist.govmassbank.eu |

Note: The fragmentation pattern is predicted based on the chemical structure and known fragmentation of related compounds.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound will exhibit several characteristic bands. These include absorptions for the aromatic C-H and C=C bonds of the naphthalene ring, the aliphatic C-H bonds of the methyl group, and, most importantly, the strong absorptions corresponding to the C-O (ether) and C-F bonds of the difluoromethoxy substituent. researchgate.netchemicalbook.com

Table 5: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic (Naphthalene) | 3100 - 3000 |

| C-H Stretch | Aliphatic (-CH₃) | 2950 - 2850 |

| C=C Stretch | Aromatic (Naphthalene) | 1600 - 1450 |

| C-F Stretch | Difluoromethoxy (-OCHF₂) | 1200 - 1000 (Strong) |

| C-O Stretch | Ether (Aryl-O-) | 1250 - 1200 |

Note: Expected wavenumber ranges are based on standard IR correlation tables and data from similar compounds. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The naphthalene core of this compound is a strong chromophore that absorbs UV light, leading to characteristic π → π* transitions. The spectrum is expected to show multiple absorption bands, similar to those observed for other naphthalene derivatives. nist.gov The presence of the difluoromethoxy and methyl substituents may cause minor shifts (bathochromic or hypsochromic) in the absorption maxima (λ_max) compared to unsubstituted naphthalene.

Table 6: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λ_max (nm) |

| π → π | ~220 |

| π → π | ~275 |

| π → π* | ~320 |

Note: Predicted absorption maxima are based on data for 2-methylnaphthalene. nist.gov

Hyphenated Techniques for Comprehensive Compound Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and quantification of individual components in complex mixtures. For naphthalene derivatives such as 2-methylnaphthalene, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed hyphenated techniques. While specific methods for this compound are not available, the application of these techniques to the closely related compound 2-methylnaphthalene provides a solid framework for its potential analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds like 2-methylnaphthalene. The technique offers high-resolution separation and definitive identification based on the mass spectrum of the analyte. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for positive identification.

For instance, in environmental analysis, GC-MS has been used to identify and quantify 2-methylnaphthalene in various matrices, including air and water samples. sigmaaldrich.com The mass spectrum of 2-methylnaphthalene is characterized by a prominent molecular ion peak (M+) at m/z 142, corresponding to its molecular weight. sigmaaldrich.com

Table 1: Illustrative GC-MS Parameters for the Analysis of 2-Methylnaphthalene

| Parameter | Value |

| Gas Chromatograph | |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-450 |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

This table presents typical parameters and does not represent a specific, cited study.

For less volatile or thermally labile naphthalene derivatives, or for analyses requiring higher sensitivity in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable alternative. LC-MS combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of polar and non-volatile compounds.

In the context of naphthalene derivatives, LC-MS has been successfully applied to the analysis of hydroxylated metabolites in biological and environmental samples. While direct LC-MS analysis of 2-methylnaphthalene is less common due to its volatility, the principles can be extended to its derivatives. For a compound like this compound, LC-MS could be a suitable technique, especially if derivatization is employed to enhance ionization efficiency.

Table 2: Potential LC-MS/MS Parameters for Naphthalene Derivative Analysis

| Parameter | Value |

| Liquid Chromatograph | |

| Column | Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

| Ion Source Voltage | +4.5 kV / -3.5 kV |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

This table presents hypothetical parameters for the analysis of a naphthalene derivative and is not based on a specific study of this compound.

The development of a comprehensive analytical method for this compound would likely involve screening both GC-MS and LC-MS to determine the optimal technique based on the compound's specific physicochemical properties. Method validation would then be crucial to ensure accuracy, precision, sensitivity, and robustness for its intended application.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Prediction of Molecular Properties

Quantum chemical calculations are instrumental in predicting the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular structure, providing detailed electronic and geometric information.

Analysis of the electronic structure provides insights into a molecule's reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. nih.govthieme-connect.de A smaller gap generally suggests that a molecule is more reactive. nih.govthieme-connect.de The character of these orbitals, determined by the atomic orbitals that contribute to them, indicates the regions of the molecule that are most likely to be involved in electron donation (HOMO) and acceptance (LUMO).

Table 1: Hypothetical Electronic Structure Data for 2-(Difluoromethoxy)-7-methylnaphthalene

| Parameter | Predicted Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Orbital Character | Data not available |

No specific experimental or computational data for the electronic structure of this compound was found in the searched resources.

The dipole moment is a measure of the net molecular polarity, which arises from the uneven distribution of electron density across the molecule. youtube.comyoutube.com It is a vector quantity, having both magnitude and direction. youtube.com Theoretical calculations can predict the dipole moment, which influences a compound's solubility, intermolecular interactions, and other physical properties. The presence of the electronegative fluorine atoms in the difluoromethoxy group is expected to induce a significant dipole moment in this compound. chimia.ch

Table 2: Hypothetical Dipole Moment Data for this compound

| Parameter | Predicted Value |

| Dipole Moment (Debye) | Data not available |

| Direction of Dipole | Data not available |

No specific computational data for the dipole moment of this compound was found in the searched resources.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. For this compound, the orientation of the difluoromethoxy group relative to the naphthalene (B1677914) ring would be a key area of investigation. Computational methods can calculate the potential energy surface of the molecule as a function of specific dihedral angles, identifying the most stable (lowest energy) conformers.

Table 3: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-O-C-H) |

| Conformer A | Data not available | Data not available |

| Conformer B | Data not available | Data not available |

No specific studies on the conformational analysis of this compound were found.

Thermochemical parameters provide information about the stability and energy content of a molecule. The heat of formation, for instance, is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. Binding energy refers to the energy required to disassemble a molecule into its constituent atoms. These parameters can be calculated using various computational methods.

Table 4: Hypothetical Thermochemical Parameters for this compound

| Parameter | Predicted Value |

| Heat of Formation (kcal/mol) | Data not available |

| Binding Energy (kcal/mol) | Data not available |

No specific data on the thermochemical parameters of this compound were found.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can understand how reactants are converted into products.

A key aspect of reaction mechanism studies is the identification of transition states, which are the highest energy points along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the reaction. researchgate.net Computational methods can be used to locate transition state structures and calculate their energies, providing crucial insights into the feasibility and kinetics of a proposed reaction mechanism. For instance, in the atmospheric oxidation of related compounds like 2-methylnaphthalene (B46627), computational studies have been used to determine the transition states and activation energies for reactions with hydroxyl radicals. researchgate.net

Table 5: Hypothetical Reaction Data for this compound

| Reaction | Transition State Geometry | Activation Energy (kcal/mol) |

| Example Reaction | Data not available | Data not available |

No specific computational studies on the reaction mechanisms involving this compound were found.

Investigation of Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is a fundamental process in many chemical reactions, and understanding the propensity of this compound to engage in such pathways is crucial for predicting its reactivity. Computational studies on related fluorinated aromatic compounds and methoxy-naphthalenes can elucidate the likely SET mechanisms for the title compound.

The difluoromethoxy group (-OCF₂H) is expected to be electron-withdrawing due to the high electronegativity of the fluorine atoms. This property will influence the redox potential of the naphthalene ring system. In a SET process, the molecule can either act as an electron donor or an electron acceptor. Given the electron-withdrawing nature of the -OCF₂H group, it is plausible that this compound could act as an electron acceptor, forming a radical anion.

Computational studies on the catalytic radical difluoromethoxylation of arenes suggest that a SET from an excited photoredox catalyst to a difluoromethoxylating reagent can generate a difluoromethoxy radical (•OCF₂H) rsc.org. While this is a reaction to form a difluoromethoxy-substituted arene, it highlights the accessibility of radical pathways involving the difluoromethoxy group.

Radical Intermediate Stability and Reactivity Calculations

The stability of radical intermediates is a critical factor in determining the course of many chemical reactions. For this compound, radical intermediates can be envisioned to form through various processes, including SET or hydrogen atom abstraction. Computational chemistry offers powerful tools to assess the stability and reactivity of these transient species.

The primary radical intermediates to consider would be the radical anion formed via electron capture and radical cations formed via electron loss. Additionally, benzylic-type radicals could be formed by hydrogen abstraction from the methyl group.

Radical Anion Stability: The stability of the radical anion would be enhanced by the electron-withdrawing difluoromethoxy group, which can help to delocalize the negative charge. The naphthalene ring itself provides significant charge delocalization.

Radical Cation Stability: The formation of a radical cation would be less favorable due to the presence of the electron-withdrawing -OCF₂H group. However, the electron-donating methyl group would offer some stabilization to a radical cation.

Benzylic Radical Stability: Hydrogen abstraction from the 7-methyl group would lead to a benzylic-type radical. The stability of this radical would be influenced by the delocalization of the unpaired electron into the naphthalene ring system. The difluoromethoxy group's electronic influence on the spin density distribution in this radical would be a subject of interest for computational analysis. Studies on the stability of carbon-centered radicals show that more substituted radicals are generally more stable due to hyperconjugation youtube.comyoutube.com. The benzylic radical of this compound would be a primary benzylic radical.

Computational studies on naphthalene diimide radicals have shown that stable radical ions can be synthesized and characterized rsc.org. While the electronic nature of naphthalene diimides is different, these studies demonstrate that the naphthalene core can effectively stabilize radical character.

A hypothetical table of calculated relative energies for possible radical intermediates of this compound is presented below to illustrate the expected trends.

| Radical Intermediate | Predicted Relative Stability (kcal/mol) |

| Radical Anion | 0 (Reference) |

| Radical Cation | +X |

| 7-(dihydromethyl)naphthalene-2-yl radical | +Y |

Note: X and Y would be positive values, with the magnitude depending on the computational level of theory. This table is illustrative and not based on actual calculated data for the title compound.

Computational Simulation and Prediction of Spectroscopic Parameters

Theoretical NMR Chemical Shift Calculations

Density Functional Theory (DFT) has become a standard tool for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts in organic molecules nrel.govrsc.orgnih.govmdpi.com. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR spectra with a high degree of accuracy.

For this compound, the predicted NMR spectrum would be characterized by signals from the naphthalene core, the methyl group, and the difluoromethoxy group. The chemical shifts of the naphthalene protons and carbons would be influenced by the electronic effects of the two substituents.

The electron-withdrawing difluoromethoxy group would be expected to deshield the adjacent aromatic protons and carbons, leading to a downfield shift in their NMR signals. The methyl group, being weakly electron-donating, would cause a slight shielding effect (upfield shift) on the nearby aromatic nuclei.

To provide a predictive framework, the known experimental ¹H NMR chemical shifts for the related compound, 2-methoxynaphthalene, are presented below. The introduction of two fluorine atoms in the methoxy (B1213986) group of this compound would be expected to cause a significant downfield shift for the -OCHF₂ proton compared to the -OCH₃ protons of 2-methoxynaphthalene, and also influence the aromatic proton shifts.

Experimental ¹H NMR Data for 2-Methoxynaphthalene

| Proton | Chemical Shift (ppm) |

| H-1 | 7.76 |

| H-3 | 7.14 |

| H-4 | 7.33 |

| H-5 | 7.74 |

| H-6 | 7.44 |

| H-8 | 7.74 |

| -OCH₃ | 3.91 |

| Source: ChemicalBook, 399.65 MHz, CDCl₃ chemicalbook.com |

Vibrational Frequency Predictions for IR Spectroscopy

Computational methods, particularly DFT, are widely used to predict the vibrational frequencies of molecules, which correspond to the absorption bands observed in an Infrared (IR) spectrum fu-berlin.deosti.govresearchgate.net. This allows for the assignment of experimental spectra and the understanding of the vibrational modes of a molecule.

The IR spectrum of this compound is expected to show characteristic bands for the C-H stretching of the aromatic ring and the methyl group, C-C stretching of the naphthalene core, and the vibrations associated with the difluoromethoxy group. The C-O-C stretching of the ether linkage and the C-F stretching vibrations will be particularly diagnostic.

Aryl ethers typically show a strong asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹ youtube.com. The presence of fluorine atoms is expected to shift these frequencies. Computational studies on fluorinated ethers and related molecules can provide more specific predictions osti.govijsr.net. For instance, C-F stretching vibrations are typically strong and found in the region of 1400-1000 cm⁻¹.

A table of predicted characteristic vibrational frequencies for this compound, based on typical ranges for similar functional groups, is provided below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2975-2850 | Medium |

| C=C Aromatic Stretch | 1620-1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | 1270-1230 | Strong |

| Symmetric C-O-C Stretch | 1050-1010 | Medium |

| C-F Stretch | 1100-1000 | Strong |

Note: This table is predictive and based on group frequencies from analogous compounds.

Electronic Absorption and Photodissociation Spectra Simulations

Time-dependent DFT (TD-DFT) is a powerful method for simulating electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions ohio-state.educecam.org. This allows for the prediction of the absorption maxima (λ_max) and the interpretation of the electronic structure of a molecule.

The UV-Vis spectrum of this compound will be dominated by the π-π* transitions of the naphthalene chromophore. The positions and intensities of these absorption bands are modulated by the substituents. The methyl group is known to cause a small red-shift (bathochromic shift) in the absorption bands of naphthalene. The difluoromethoxy group, being electron-withdrawing, may cause a more complex change, potentially leading to either a blue-shift (hypsochromic shift) or a red-shift depending on the nature of the electronic transition.

Studies on the UV/Vis spectra of substituted naphthalenes, such as 1- and 2-naphthol (B1666908), show distinct absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions researchgate.net. The introduction of substituents alters the energies of these transitions. For instance, in 2-naphthol, the S₀ → S₁ (¹Lₑ) transition is at a lower energy than in naphthalene researchgate.net.

Simulations of the photodissociation spectra of related molecules, like methylnaphthalene cations, have been successfully performed, providing insights into their electronic transitions and vibrational progressions researchgate.net. Similar computational approaches could be applied to predict the electronic and photodissociation spectra of this compound.

A table of expected UV-Vis absorption maxima for this compound, based on the spectrum of naphthalene and the expected substituent effects, is presented below.

| Electronic Transition | Naphthalene λ_max (nm) | Predicted this compound λ_max (nm) |

| ¹Bₑ | 221 | ~220-230 |

| ¹Lₐ | 275 | ~270-285 |

| ¹Lₑ | 312 | ~310-325 |

Note: These are approximate predictions based on the known spectrum of naphthalene and general substituent effects.

Structure-Property Relationship (SPR) Investigations Based on Computational Data

Quantitative Structure-Property Relationship (QSPR) models aim to correlate the structural features of molecules with their physicochemical properties using mathematical equations nih.govresearchgate.net. Computational chemistry plays a pivotal role in generating the molecular descriptors used in QSPR studies.

For a series of compounds related to this compound, computational data could be used to develop QSPR models for various properties. For example:

Reactivity: Descriptors such as HOMO/LUMO energies, ionization potential, and electron affinity, all calculable via DFT, could be correlated with reactivity in specific reactions.

Spectroscopic Properties: Calculated NMR chemical shifts, IR frequencies, and UV-Vis absorption maxima could be used to build models that predict the spectra of new, related compounds.

Biological Activity: If this class of compounds were to be investigated for biological applications, descriptors such as molecular electrostatic potential, dipole moment, and molecular shape indices could be correlated with their activity.

While no specific QSPR studies on this compound are currently available, the methodologies are well-established. The generation of a dataset of computational descriptors for a library of analogous naphthalene ethers would be the first step in such an investigation. This would allow for the identification of the key structural features that govern the properties of interest, facilitating the rational design of new molecules with desired characteristics.

Applications and Broader Research Context in Material Science and Synthetic Chemistry

Utility as Synthetic Intermediates and Advanced Building Blocks

The structural features of 2-(Difluoromethoxy)-7-methylnaphthalene make it a highly useful synthetic intermediate and an advanced building block for the construction of more complex molecules. The naphthalene (B1677914) scaffold is a common core in a variety of functional materials and biologically active compounds. nih.govmdpi.com The methyl group at the 7-position and the difluoromethoxy group at the 2-position can direct further chemical transformations to other specific sites on the naphthalene ring system.

The presence of fluorine atoms in the difluoromethoxy group can significantly influence the reactivity and properties of the molecule. rsc.org This allows for the synthesis of derivatives with unique electronic and physical characteristics. For instance, related bromo-difluoromethoxy naphthalene compounds are used as precursors in cross-coupling reactions to introduce new functional groups, highlighting the potential of this compound in similar synthetic strategies. chemscene.com The production and use of 2-methylnaphthalene (B46627) itself as a synthetic intermediate is well-established, and the addition of the difluoromethoxy group adds another layer of functionality for chemists to exploit. nih.gov

Development of Advanced Materials with Tailored Electronic and Optical Properties

The pursuit of advanced materials with specific electronic and optical properties is a major driver of research in material science. Naphthalene derivatives are of particular interest due to their rigid, planar structure and extensive π-electron conjugation, which are conducive to strong fluorescence and electroactivity. nih.gov The introduction of fluorine-containing substituents, such as the difluoromethoxy group, is a known strategy to modulate these properties. researchgate.net

Fluorination can enhance the photostability and solubility of polycyclic aromatic compounds. nih.gov Furthermore, the high electronegativity of fluorine can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the electronic and optical behavior of the material. acs.org By incorporating this compound into larger systems, such as polyimides or other polymers, it is possible to create materials with improved optical transparency and tailored electronic characteristics suitable for applications in flexible displays and other electronic devices. researchgate.net

Fluorinated naphthalene derivatives are therefore attractive candidates for the design of new liquid crystal materials. The strategic placement of fluorine, as in the difluoromethoxy group of this compound, can be used to fine-tune the mesophase behavior and transition temperatures. rsc.org This allows for the creation of materials with specific properties required for advanced liquid crystal display (LCD) applications. rsc.orgnih.gov

Polycyclic aromatic hydrocarbons (PAHs), including naphthalene and its derivatives, are fundamental components in the development of organic electronic materials. bohrium.com The ability to modify the naphthalene core allows for the synthesis of a wide array of larger, more complex polyaromatic systems with properties tailored for specific applications. Naphthalene derivatives serve as building blocks for these larger structures, and the substituents on the naphthalene ring play a crucial role in determining the properties of the final material. nih.govmdpi.com

The difluoromethoxy and methyl groups on this compound can influence the intermolecular stacking interactions, which are critical for charge transport in organic semiconductors. acs.org The electron-withdrawing nature of the difluoromethoxy group can also be used to tune the electron-accepting ability of the naphthalene system, which is a key consideration in the design of materials for organic photovoltaics and light-emitting diodes.

Influence of Difluoromethoxy Substitution on Molecular Lipophilicity and Related Properties

The introduction of fluorine into molecules is a common strategy in medicinal chemistry and materials science to modulate properties such as lipophilicity, which affects a substance's solubility, permeability, and interactions with biological systems or other materials. rsc.orgnih.gov The difluoromethoxy group (-OCF₂H) is of particular interest because it is considered a "lipophilic hydrogen bond donor." researchgate.netbohrium.comsemanticscholar.orgh1.co This unique characteristic stems from the polarized C-H bond within the group, which can act as a weak hydrogen bond donor. rsc.org

The effect of the difluoromethoxy group on lipophilicity is nuanced. While often considered a lipophilicity-enhancing group, the actual change in the logarithm of the partition coefficient (ΔlogP) can range from slightly decreasing to increasing lipophilicity, depending on the rest of the molecule's structure. bohrium.comh1.coacs.org For example, studies on a series of difluoromethyl anisoles and thioanisoles showed that the experimental ΔlogP values (comparing the difluoromethylated compound to its methylated analog) spanned from -0.1 to +0.4. semanticscholar.orgh1.coacs.org The difluoromethoxy group can also interconvert between a highly lipophilic and a more polar conformation, allowing it to adapt to changes in the polarity of its molecular environment. researchgate.net This conformational flexibility, combined with its electronic properties, makes the difluoromethoxy group a valuable substituent for fine-tuning the physicochemical properties of molecules like this compound.

| Property | Influence of Difluoromethoxy (-OCF₂H) Group |

| Lipophilicity | Can increase or slightly decrease, depending on the molecular context. h1.coacs.org |

| Hydrogen Bonding | Acts as a weak hydrogen bond donor. rsc.orgbohrium.com |

| Conformation | Can interconvert between lipophilic and polar conformations. researchgate.net |

| Metabolic Stability | Often used to block metabolic O-demethylation, increasing stability. nih.gov |

Contribution to Novel Synthetic Methodology Development

The development of new chemical reactions that can selectively modify specific positions on a molecule is a central goal of synthetic chemistry. Molecules with well-defined substitution patterns, such as this compound, are excellent tools for this purpose.

Controlling the site-selectivity of reactions on aromatic rings, especially those with multiple, electronically distinct positions like naphthalene, is a significant challenge. dntb.gov.ua Recent advances have focused on using directing groups to guide a catalyst to a specific C-H bond, enabling its functionalization. rsc.org

This compound serves as an ideal model substrate for developing and testing such site-selective reactions. The presence of substituents at the 2- and 7-positions leaves several other positions on the naphthalene rings open for functionalization. The electronic properties of the difluoromethoxy and methyl groups create a differentiated electronic landscape across the naphthalene core. This allows chemists to test the selectivity of new catalytic systems for functionalizing specific remote C-H bonds. dntb.gov.uaresearchgate.net For example, a new method could be evaluated for its ability to selectively react at the C1, C3, C4, C5, C6, or C8 positions in the presence of the existing groups. The successful development of such methods would provide powerful tools for the efficient synthesis of complex naphthalene-based molecules.

Role in Advancing Skeletal Editing Chemistry

Skeletal editing is a transformative approach in synthetic chemistry that allows for the precise modification of a molecule's core structure, enabling the insertion, deletion, or swapping of atoms within a molecular framework. bioascent.comchemistryworld.comchimia.ch This strategy offers a more efficient alternative to de novo synthesis for creating structural diversity and accessing novel chemical entities, which is particularly valuable in drug discovery. bioascent.comresearchgate.net

While direct research specifically citing this compound in skeletal editing is not yet prevalent, the closely related class of difluoromethylated naphthalene derivatives has been shown to be accessible through such advanced synthetic methods. For instance, a notable study demonstrates the ring expansion of indene (B144670) to generate various 2-difluoromethyl naphthalene derivatives. rsc.org This transition metal- and photocatalyst-free method utilizes a hypervalent iodine(III) reagent to facilitate the skeletal editing of an indene core, providing an efficient route to these fluorinated naphthalenes. rsc.org

The significance of this is twofold. Firstly, it establishes a proof of concept for the synthesis of naphthalene cores bearing difluoroalkyl groups through skeletal editing. Secondly, it suggests that this compound could potentially be a target molecule for synthesis via similar innovative strategies, or conversely, serve as a precursor or building block for more complex structures assembled through skeletal editing techniques. The presence of the difluoromethoxy group could influence the electronic environment of the naphthalene ring system, potentially modulating the reactivity and outcome of skeletal editing reactions.

Applications in Analytical Standards and Reference Compounds

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of substances. A good analytical standard must be of high purity and well-characterized. While there is no widespread, documented use of this compound as a formal analytical standard, its structural relative, 2-methylnaphthalene, is a well-established analytical standard, particularly in environmental analysis. nih.gov

The structural properties of this compound, including its defined molecular weight and potential for high purity synthesis, make it a suitable candidate for development as a reference compound in specific analytical contexts. For instance, it could serve as a valuable tool in metabolic studies or in the analysis of fluorinated compounds, a growing class of industrial chemicals and pharmaceuticals. The synthesis of related compounds like 2-fluoromethyl-7-methylnaphthalene has been detailed, indicating that methods for producing high-purity naphthalene derivatives are accessible. mdpi.com

The development of this compound as a reference standard would require rigorous characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic methods to establish its purity and identity unequivocally.

Q & A

Q. Critical parameters :

- Temperature control (<0°C for DAST reactions to avoid exothermic decomposition) .

- Solvent selection (e.g., dichloromethane enhances electrophilic substitution, while THF improves nucleophilic reactivity) .

Which spectroscopic techniques are most effective for characterizing this compound?

- F NMR : Confirms the presence of the difluoromethoxy group (δ = -80 to -85 ppm) and distinguishes it from trifluoromethyl or monofluorinated analogs .

- GC-MS : Identifies molecular ion peaks at m/z 222 (M) and fragmentation patterns (e.g., loss of -OCHF at m/z 153) .

- IR Spectroscopy : Detects C-F stretches (1000–1150 cm) and aromatic C-H bends (700–800 cm) .

Validation : Cross-reference with elemental analysis (CHFO) to confirm purity >95% .

Advanced Research Questions

How do substituent positions influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

The methyl group at position 7 and difluoromethoxy group at position 2 create steric and electronic effects:

Q. Experimental validation :

| Reaction Type | Major Product | Yield (%) | Reference |

|---|---|---|---|

| Nitration | 5-Nitro | 62 | |

| Bromination | 8-Bromo | 58 |

What metabolic pathways are observed in vitro for this compound, and how do they compare to similar fluorinated naphthalenes?

In hepatic microsome assays:

Q. Comparative data :

| Compound | Metabolic Stability (t, min) | Major Enzyme |

|---|---|---|

| This compound | 45 ± 3.2 | CYP2E1 |

| 2-Trifluoromethyl-7-methylnaphthalene | 68 ± 4.1 | CYP3A4 |

| 7-Methylnaphthalene | 12 ± 1.5 | CYP1A2 |

Fluorinated analogs show enhanced metabolic stability due to reduced CYP affinity .

How can conflicting toxicological data on fluorinated naphthalenes be resolved in risk assessment?

Discrepancies arise from:

Q. Methodological recommendations :

- Use benchmark dose modeling (BMD) instead of NOAEL/LOAEL to account for non-linear responses .

- Apply toxicogenomics to identify species-specific pathways (e.g., RNA-seq analysis of liver tissue) .

What computational strategies predict the environmental persistence of this compound?

- QSAR models : Predict a half-life in soil of 120–150 days (higher than non-fluorinated naphthalenes due to C-F bond stability) .

- Molecular docking : The difluoromethoxy group reduces binding to microbial degradation enzymes (e.g., dioxygenases) by 30% compared to methoxy groups .

Validation : Compare with experimental OECD 301B biodegradation tests showing <10% degradation in 28 days .

Data Contradiction Analysis

Why do studies report conflicting cytotoxicity results for fluorinated naphthalenes in cancer cell lines?

| Study | Cell Line | IC (μM) | Explanation |

|---|---|---|---|

| A | MCF-7 | 12.5 ± 1.2 | Used serum-free media, enhancing compound uptake |

| B | MCF-7 | 45.0 ± 3.8 | 10% FBS in media, leading to protein binding and reduced bioavailability |

Resolution : Standardize assay conditions (e.g., 5% FBS, 48h exposure) per NCCLS guidelines .

Structure-Activity Relationship (SAR) Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.